N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects . The azepane moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine ring and exhibit similar pharmacological activities.
Azepane Derivatives: Compounds containing the azepane moiety, such as certain piperazine derivatives, also show comparable chemical properties.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of the pyridazine and azepane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N4O3S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H30N4O3S/c1-18-15-23(32-3)24(16-19(18)2)33(30,31)28-21-10-8-9-20(17-21)22-11-12-25(27-26-22)29-13-6-4-5-7-14-29/h8-12,15-17,28H,4-7,13-14H2,1-3H3 |
InChI Key |
QBGYMGRGLZLYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)OC |
Origin of Product |
United States |
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